N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.: 1803601-74-2
VCID: VC4855405
InChI: InChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15)
SMILES: C1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2
Molecular Formula: C11H9IN4O
Molecular Weight: 340.124

N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine

CAS No.: 1803601-74-2

Cat. No.: VC4855405

Molecular Formula: C11H9IN4O

Molecular Weight: 340.124

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine - 1803601-74-2

Specification

CAS No. 1803601-74-2
Molecular Formula C11H9IN4O
Molecular Weight 340.124
IUPAC Name N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
Standard InChI InChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15)
Standard InChI Key MXVUEYHVOLHZIU-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine, reflecting its imidazo[1,2-b]pyridazine core substituted with iodine and a furan-2-ylmethylamine group . The molecular formula C11H9IN4O\text{C}_{11}\text{H}_{9}\text{IN}_{4}\text{O} confirms the presence of 11 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 4 nitrogen atoms, and 1 oxygen atom.

Structural Depiction

The compound’s structure consists of:

  • A fused bicyclic imidazo[1,2-b]pyridazine system.

  • An iodine atom at position 3, contributing to electrophilic reactivity.

  • A furan-2-ylmethylamine group at position 6, introducing aromatic and nucleophilic properties.

The SMILES notation C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)I)C=C2 and InChIKey KTNNNXYFQXUWNE-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Table 1: Key Identifiers of N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine

PropertyValueSource
CAS Number1803601-74-2
Molecular Weight340.12 g/mol
IUPAC NameN-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
SMILESC1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)I)C=C2

Synthesis and Reactivity

Reactivity Profile

  • Electrophilic Substitution: The iodine atom at position 3 may participate in Suzuki-Miyaura cross-coupling reactions for further derivatization .

  • Furan Ring Reactivity: The furan moiety is susceptible to electrophilic substitution (e.g., nitration, acylation) at the 5-position .

  • Amine Group: The secondary amine at position 6 can undergo acylation or alkylation under standard conditions .

Physicochemical Properties

Solubility and Stability

The compound is likely lipophilic due to its aromatic rings and iodine substituent, suggesting poor aqueous solubility. It should be stored in a cool, dry environment to prevent decomposition .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm1^{-1}), C-I stretching (~500 cm1^{-1}), and furan C-O-C asymmetric stretching (~1260 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would show signals for furan protons (δ 6.2–7.4 ppm), aromatic imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm), and amine protons (δ 2.5–3.5 ppm) .

Biological Activity and Mechanisms

Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives are known inhibitors of DYRK (dual-specificity tyrosine-regulated kinases) and CLK (CDC-like kinases) . While direct data for this compound is limited, structural analogs exhibit IC50_{50} values < 100 nM against PfCLK1 (Plasmodium falciparum CLK1), suggesting potential antimalarial applications .

Antiparasitic Activity

Related compounds demonstrate activity against Leishmania amazonensis at 10 μM concentrations, though cytotoxicity in mammalian cells (e.g., neuroblastoma) is minimal at lower doses . This indicates a selective therapeutic window.

Table 2: Reported Biological Activities of Related Compounds

Compound ClassTarget KinaseIC50_{50}ApplicationSource
3,6-Disubstituted imidazo[1,2-b]pyridazinesPfCLK132 nMAntimalarial
Imidazo[1,2-a]pyridinesLeishmania spp.10 μMAntileishmanial

Applications in Medicinal Chemistry

Drug Development Candidates

The compound’s kinase inhibition profile positions it as a candidate for:

  • Anticancer Therapies: Targeting overexpressed kinases in tumors .

  • Antiparasitic Agents: Inhibiting protozoan kinases with low host toxicity .

Structure-Activity Relationship (SAR)

  • Iodine Substituent: Enhances binding affinity to kinase ATP pockets through hydrophobic interactions .

  • Furan-2-ylmethyl Group: Improves solubility and modulates pharmacokinetics .

Recent Research and Future Directions

Advances in Synthesis

Recent patents highlight innovations in imidazo[1,2-b]pyridazine functionalization, such as microwave-assisted iodination and flow chemistry techniques . These methods could optimize the synthesis of this compound.

Therapeutic Exploration

Ongoing studies on related structures suggest potential in neurodegenerative diseases (e.g., Alzheimer’s) due to kinase modulation . Further in vivo studies are needed to validate efficacy and safety.

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